(4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
Description
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-[4-(dimethylamino)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-18(2)13-5-3-11(4-6-13)15(20)19-8-12-7-16-10-17-14(12)9-19/h3-7,10H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWSETMJELYDTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CC3=CN=CN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the dimethylamino phenyl group through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The structure of (4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone features a pyrrolopyrimidine core, which is known for its bioactive properties. The synthesis of this compound typically involves multi-step organic reactions that yield derivatives with varying substituents that can enhance biological activity. Recent studies have focused on optimizing synthetic pathways to improve yield and purity while exploring the structure-activity relationship (SAR) of these compounds .
Anticancer Properties
Pyrrolopyrimidine derivatives have been extensively studied for their anticancer activities. Research indicates that this compound exhibits significant inhibition against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific protein kinases that play crucial roles in cancer cell proliferation and survival .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising results in antimicrobial assays. Studies have demonstrated that derivatives of this pyrrolopyrimidine scaffold possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
Protein Kinase Inhibitors
The primary application of this compound lies in its potential as a protein kinase inhibitor. Protein kinases are critical targets in cancer therapy due to their role in signaling pathways that regulate cell growth and division. The compound's ability to selectively inhibit certain kinases positions it as a valuable candidate for drug development aimed at treating various cancers .
Neurological Disorders
Emerging research suggests that pyrrolopyrimidine derivatives may also have applications in treating neurological disorders. Preliminary studies indicate that these compounds could modulate neurotransmitter systems, offering potential therapeutic benefits for conditions such as depression and anxiety .
Case Study 1: Anticancer Activity
A study conducted by Giraud et al. (2023) evaluated the anticancer effects of several pyrrolopyrimidine derivatives, including this compound, against breast cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis, highlighting the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another investigation published by Hilmy et al. (2023), the antimicrobial properties of this compound were assessed against common bacterial strains. The study revealed significant antibacterial activity compared to standard antibiotics, suggesting its potential utility in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of (4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolo[3,4-d]pyrimidine core can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
(4-(Difluoromethoxy)-3-(pyridin-2-ylethynyl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
- Molecular Formula : C₂₂H₁₅F₂N₃O₂ (vs. C₁₅H₁₄N₄O for the target compound) .
- Key Structural Differences: Core: Pyrrolo[3,4-b]pyridine vs. pyrrolo[3,4-d]pyrimidine in the target compound. Substituents: Difluoromethoxy and pyridin-2-ylethynyl groups vs. dimethylamino group.
- The ethynyl linkage to pyridine introduces rigidity, which may improve target binding affinity in enzyme pockets .
Pyridopyrimidinyl Methanones ()
- Example: (2-(6-Chloropyridin-3-yl)-4-(2-methoxyethoxy)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(imidazo[1,5-a]pyridin-1-yl)methanone.
- Key Differences: Core: Pyrido[4,3-d]pyrimidine vs. pyrrolo[3,4-d]pyrimidine. Substituents: Chloropyridinyl and methoxyethoxy groups vs. dimethylamino phenyl.
- Functional Implications :
Bis-Phenyl Methanones with Thiadiazole Moieties ()
- Examples: C1–C4 (bis-phenyl methanones with 1,3,4-thiadiazol-2-yl groups).
- Structural Contrasts: Core: Two phenyl rings linked via a ketone vs. a single phenyl-pyrrolopyrimidine system. Substituents: Thiadiazole rings with cyclohexyl, phenyl, ethyl, or phenethylamino groups.
- Functional Implications :
Comparative Analysis Table
Research Findings and Implications
- Electronic Effects: The dimethylamino group in the target compound donates electrons, stabilizing resonance structures critical for interactions with ATP-binding pockets in kinases. This contrasts with the electron-withdrawing difluoromethoxy group in the analog from , which may favor hydrophobic binding .
- Bioactivity: Thiadiazole-based methanones () exhibit broad-spectrum antimicrobial activity, while the pyrrolopyrimidine scaffold in the target compound is more likely to engage in selective protein interactions due to its nucleobase-like structure .
- ADMET Profile : The target compound’s lower molecular weight (~278 vs. ~391 in ) suggests better pharmacokinetic properties, such as higher oral bioavailability .
Biological Activity
(4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, also known as a pyrrolopyrimidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, particularly in cancer therapy and other therapeutic areas.
Chemical Structure and Properties
- Molecular Formula : C15H16N4O
- Molecular Weight : 272.31 g/mol
- SMILES Notation : CC(N(C)C)c1ccc(cc1)N2C(=O)c3c[nH]cnc3c2=O
Biological Activity Overview
Research indicates that pyrrolopyrimidine derivatives exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The specific compound has been evaluated for its efficacy against various cancer cell lines and its mechanism of action.
Anticancer Activity
-
Mechanism of Action :
- The compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways. For example, it may target the ATP-binding site of kinases, disrupting their function and leading to apoptosis in cancer cells.
- Studies have indicated that it can induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.5 to 5 µM.
-
Case Studies :
- In a study evaluating the cytotoxic effects on MCF-7 cells, the compound demonstrated significant growth inhibition compared to control groups. The results indicated a dose-dependent response, highlighting its potential as a chemotherapeutic agent.
- Another study assessed the compound's effects on A549 cells, where it was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.5 | Inhibition of kinase activity |
| Anticancer | A549 | 3.0 | Induction of apoptosis via caspase activation |
| Anti-inflammatory | RAW 264.7 (macrophages) | 10.0 | Inhibition of TNF-alpha production |
Research Findings
Recent studies have provided insights into the pharmacokinetics and toxicological profiles of this compound:
- Pharmacokinetics : Preliminary data suggest favorable absorption characteristics with moderate bioavailability when administered orally.
- Toxicology : Toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles with no significant adverse effects observed in animal models.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing (4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, and how can reaction conditions be optimized?
- Answer: The compound can be synthesized via condensation reactions, such as the Biginelli method, which involves heating a mixture of substituted phenyl derivatives and pyrimidine precursors in ethanol under acidic conditions (e.g., 1% H₂SO₄). Optimizing solvent polarity (e.g., ethanol vs. DMF), temperature (reflux at 80–100°C), and catalyst choice (e.g., acetic acid) can improve yields. Purification via recrystallization in ethanol is recommended . For heterocyclic modifications, hydrazine derivatives or triethyl orthoformate can introduce imino or thioxo groups at specific positions .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Answer: Structural validation requires a combination of FTIR (to identify functional groups like carbonyl and amino), ¹H/¹³C-NMR (to assign proton and carbon environments, e.g., dimethylamino protons at ~2.8–3.1 ppm), and elemental analysis (to verify C/H/N ratios). X-ray crystallography is optional but provides definitive stereochemical data for crystalline derivatives .
Q. What in vitro assays are suitable for preliminary cytotoxicity screening of this compound?
- Answer: The Sulforhodamine B (SRB) assay is a robust, cost-effective method for cytotoxicity screening. Fix adherent or suspension cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm. This assay is linear across cell densities (1,000–10,000 cells/well) and outperforms Lowry/Bradford methods in sensitivity .
Advanced Research Questions
Q. How can contradictory reports on antimicrobial efficacy among pyrrolo[3,4-d]pyrimidine derivatives be resolved?
- Answer: Contradictions often arise from variability in experimental parameters (e.g., bacterial strains, inoculum size). Standardize protocols using CLSI guidelines, include positive controls (e.g., ciprofloxacin), and validate results with time-kill assays. For biofilm inhibition, quantify metabolic activity via resazurin assays alongside crystal violet staining .
Q. What computational strategies predict the binding affinity of this compound to kinase targets?
- Answer: Molecular docking (e.g., AutoDock Vina) can model interactions with ATP-binding pockets of kinases. Use structural analogs like pyrazolo[3,4-d]pyrimidines (from patents) as templates. Molecular dynamics simulations (50–100 ns) assess stability of ligand-receptor complexes, with MM-PBSA calculations for binding free energies .
Q. How can structure-activity relationship (SAR) studies guide modifications of the dimethylamino group?
- Answer: Systematically replace the dimethylamino group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Test derivatives for kinase inhibition (e.g., EGFR, VEGFR) using enzymatic assays. Correlate substituent Hammett constants (σ) with IC₅₀ values to quantify electronic effects .
Q. What methodologies address poor aqueous solubility during pharmacokinetic profiling of pyrrolo[3,4-d]pyrimidine derivatives?
- Answer: Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to enhance solubility. For in vivo studies, employ nanoemulsions or liposomal formulations. Monitor plasma stability via LC-MS/MS and compare bioavailability (AUC₀–₂₄) across formulations .
Data Analysis and Optimization
Q. How should researchers design dose-response experiments to distinguish cytotoxic from cytostatic effects?
- Answer: Use a 10-point dilution series (1 nM–100 µM) and measure viability at 24, 48, and 72 hours. Calculate IC₅₀ (cytotoxicity) and GI₅₀ (growth inhibition) values. Confirm cytostasis via colony formation assays and cell-cycle analysis (flow cytometry) .
Q. What strategies validate target engagement in cellular assays for kinase inhibition?
- Answer: Combine Western blotting (phospho-kinase detection) with cellular thermal shift assays (CETSA). Use CRISPR knockouts or siRNA silencing of the target kinase to confirm on-mechanism activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
